Cas no 887571-09-7 (2-formylbenzenesulfonamide)
2-formylbenzenesulfonamide structure
Product Name:2-formylbenzenesulfonamide
CAS-nummer:887571-09-7
MF:C7H7NO3S
MW:185.200380563736
MDL:MFCD03840707
CID:1929641
PubChem ID:18673014
Update Time:2025-05-19
2-formylbenzenesulfonamide Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-formylbenzenesulfonamide
- 2-Carboxaldehyde benzasulfonamide
- 2-FORMYL BENZENE SULFONAMIDE
- ZINC02513823
- AKOS006237654
- AB16512
- 2-CARBOXALDEHYDE BENZENE SULFONAMIDE
- EN300-274946
- DB-164404
- SCHEMBL5088711
- GH-0208
- formylbenzenesulfonamide
- 887571-09-7
- CS-0351196
- 2-formylbenzene-1-sulfonamide
- OLAOQSGFKXOJHU-UHFFFAOYSA-N
- DTXSID201311323
-
- MDL: MFCD03840707
- Inchi: 1S/C7H7NO3S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-5H,(H2,8,10,11)
- InChI-sleutel: OLAOQSGFKXOJHU-UHFFFAOYSA-N
- LACHT: S(C1C=CC=CC=1C=O)(N)(=O)=O
Berekende eigenschappen
- Exacte massa: 185.01466426Da
- Monoisotopische massa: 185.01466426Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 2
- Complexiteit: 254
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.4
- Topologisch pooloppervlak: 85.6Ų
Experimentele eigenschappen
- Dichtheid: 1.4±0.1 g/cm3
- Kookpunt: 400.6±47.0 °C at 760 mmHg
- Vlampunt: 196.1±29.3 °C
- Dampfdruk: 0.0±0.9 mmHg at 25°C
2-formylbenzenesulfonamide Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-formylbenzenesulfonamide Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | F697413-100mg |
2-Formylbenzenesulfonamide |
887571-09-7 | 100mg |
$465.00 | 2023-05-18 | ||
| TRC | F697413-250mg |
2-Formylbenzenesulfonamide |
887571-09-7 | 250mg |
$919.00 | 2023-05-18 | ||
| TRC | F697413-500mg |
2-Formylbenzenesulfonamide |
887571-09-7 | 500mg |
$1671.00 | 2023-05-18 | ||
| Enamine | EN300-274946-0.05g |
2-formylbenzene-1-sulfonamide |
887571-09-7 | 0.05g |
$563.0 | 2023-09-10 | ||
| Enamine | EN300-274946-0.1g |
2-formylbenzene-1-sulfonamide |
887571-09-7 | 0.1g |
$591.0 | 2023-09-10 | ||
| Enamine | EN300-274946-0.25g |
2-formylbenzene-1-sulfonamide |
887571-09-7 | 0.25g |
$617.0 | 2023-09-10 | ||
| Enamine | EN300-274946-0.5g |
2-formylbenzene-1-sulfonamide |
887571-09-7 | 0.5g |
$645.0 | 2023-09-10 | ||
| Enamine | EN300-274946-1.0g |
2-formylbenzene-1-sulfonamide |
887571-09-7 | 1g |
$943.0 | 2023-06-03 | ||
| Enamine | EN300-274946-2.5g |
2-formylbenzene-1-sulfonamide |
887571-09-7 | 2.5g |
$1315.0 | 2023-09-10 | ||
| Enamine | EN300-274946-5.0g |
2-formylbenzene-1-sulfonamide |
887571-09-7 | 5g |
$2732.0 | 2023-06-03 |
2-formylbenzenesulfonamide Gerelateerde literatuur
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
887571-09-7 (2-formylbenzenesulfonamide) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
上海嵘奥生物技术有限公司
Goudlid
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Goudlid
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
CN Leverancier
Reagentie